molecular formula C7H8N2OS2 B14003104 N-(thiophen-2-ylcarbamothioyl)acetamide CAS No. 66646-14-8

N-(thiophen-2-ylcarbamothioyl)acetamide

Cat. No.: B14003104
CAS No.: 66646-14-8
M. Wt: 200.3 g/mol
InChI Key: ORBFKRJIRMHNQQ-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylcarbamothioyl)acetamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylcarbamothioyl)acetamide typically involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with ammonium thiocyanate to yield the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylcarbamothioyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(thiophen-2-ylcarbamothioyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylcarbamothioyl)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. The compound may also inhibit key enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. The presence of the thiocarbamoyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and other research fields .

Properties

CAS No.

66646-14-8

Molecular Formula

C7H8N2OS2

Molecular Weight

200.3 g/mol

IUPAC Name

N-(thiophen-2-ylcarbamothioyl)acetamide

InChI

InChI=1S/C7H8N2OS2/c1-5(10)8-7(11)9-6-3-2-4-12-6/h2-4H,1H3,(H2,8,9,10,11)

InChI Key

ORBFKRJIRMHNQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=S)NC1=CC=CS1

Origin of Product

United States

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